Cas no 2096331-06-3 (5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid)
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid Chemical and Physical Properties
Names and Identifiers
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- 5-Fluoro-1-methyl-1H-indazole-6-boronic acid
- 5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic acid
- (5-fluoro-1-methylindazol-6-yl)boronic acid
- (5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid
- WID33106
- (5-Fluoro-1-methyl-1H-indazol-6-yl)boronicacid
- 5-fluoro-1-methylindazol-6-ylboronic acid
- MFCD18089818
- PS-9414
- CS-0178828
- 2096331-06-3
- AKOS027331507
- 5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid
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- MDL: MFCD18089818
- Inchi: 1S/C8H8BFN2O2/c1-12-8-3-6(9(13)14)7(10)2-5(8)4-11-12/h2-4,13-14H,1H3
- InChI Key: HUXIINILKOWIAC-UHFFFAOYSA-N
- SMILES: FC1=CC2C=NN(C)C=2C=C1B(O)O
Computed Properties
- Exact Mass: 194.0662858g/mol
- Monoisotopic Mass: 194.0662858g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 58.3
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F187080-250mg |
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid |
2096331-06-3 | 250mg |
$ 590.00 | 2022-01-08 | ||
| TRC | F187080-500mg |
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid |
2096331-06-3 | 500mg |
$ 975.00 | 2022-01-08 | ||
| Chemenu | CM514501-1g |
(5-Fluoro-1-methyl-1H-indazol-6-yl)boronic acid |
2096331-06-3 | 97% | 1g |
$519 | 2023-02-17 | |
| abcr | AB446168-1 g |
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic acid; . |
2096331-06-3 | 1g |
€943.00 | 2023-07-18 | ||
| TRC | F187080-5mg |
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid |
2096331-06-3 | 5mg |
$184.00 | 2023-05-18 | ||
| TRC | F187080-25mg |
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid |
2096331-06-3 | 25mg |
$839.00 | 2023-05-18 | ||
| TRC | F187080-50mg |
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid |
2096331-06-3 | 50mg |
$ 1200.00 | 2023-09-07 | ||
| Apollo Scientific | PC51013-100mg |
5-Fluoro-1-methyl-1H-indazole-6-boronic acid |
2096331-06-3 | 100mg |
£95.00 | 2022-04-28 | ||
| Apollo Scientific | PC51013-250mg |
5-Fluoro-1-methyl-1H-indazole-6-boronic acid |
2096331-06-3 | 250mg |
£195.00 | 2022-10-10 | ||
| Apollo Scientific | PC51013-1g |
5-Fluoro-1-methyl-1H-indazole-6-boronic acid |
2096331-06-3 | 1g |
£640.00 | 2022-10-10 |
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid Suppliers
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid Related Literature
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
Additional information on 5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid
Comprehensive Overview of 5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid (CAS No. 2096331-06-3)
5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid (CAS No. 2096331-06-3) is a highly specialized boronic acid derivative that has garnered significant attention in pharmaceutical and materials science research. This compound, characterized by its unique indazole core and fluoro substitution, serves as a critical intermediate in the synthesis of bioactive molecules. Its boronic acid functional group enables versatile applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry. Researchers and industries alike are exploring its potential in drug discovery, particularly for targeting kinase inhibitors and cancer therapeutics.
The growing interest in 5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid aligns with the surge in demand for heterocyclic compounds in medicinal chemistry. Its structural features, such as the 1-methylindazole scaffold, contribute to enhanced metabolic stability and binding affinity in drug design. Recent studies highlight its relevance in developing precision medicine and small-molecule inhibitors, addressing unmet medical needs in oncology and inflammation. Additionally, its compatibility with green chemistry principles makes it a sustainable choice for industrial-scale synthesis.
From an analytical perspective, CAS No. 2096331-06-3 exhibits favorable physicochemical properties, including solubility in common organic solvents like DMSO and THF. This facilitates its integration into high-throughput screening platforms and combinatorial chemistry workflows. The compound's boronate ester formation capability further expands its utility in bioconjugation and proteolysis-targeting chimera (PROTAC) development, a hot topic in degradation therapy research.
Innovations in catalysis and ligand design have also propelled the adoption of 5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid. Its role in palladium-catalyzed reactions is particularly noteworthy, offering high yields and selectivity for complex molecular architectures. As the pharmaceutical industry shifts toward fragment-based drug discovery, this compound's modularity and hydrogen-bonding motifs provide a strategic advantage for hit-to-lead optimization.
Beyond therapeutics, CAS No. 2096331-06-3 finds applications in material science, such as designing organic electronic components and supramolecular assemblies. Its fluorine atom enhances lipophilicity and membrane permeability, traits highly sought after in bioimaging probes and diagnostic agents. With the rise of AI-driven drug discovery, computational models increasingly leverage such compounds to predict ADMET properties and target engagement.
In summary, 5-Fluoro-1-methyl-1H-indazol-6-yl-6-boronic Acid (CAS No. 2096331-06-3) represents a multifaceted tool for researchers tackling challenges in drug development and functional materials. Its synergy with cutting-edge technologies like machine learning and automated synthesis positions it at the forefront of scientific innovation, answering pressing questions in personalized medicine and sustainable chemistry.
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